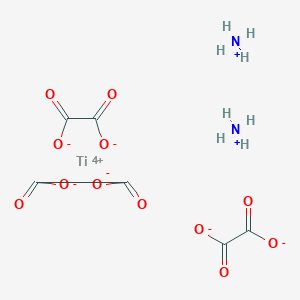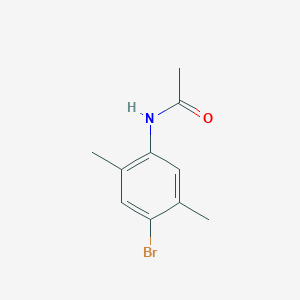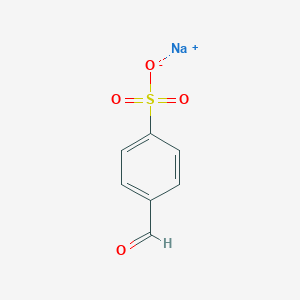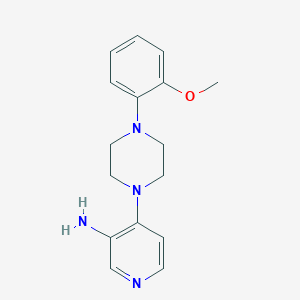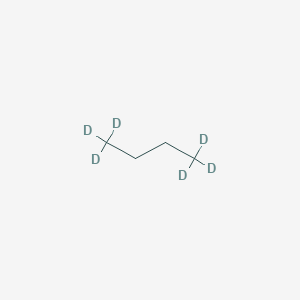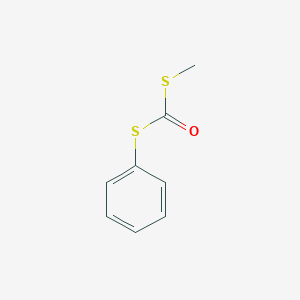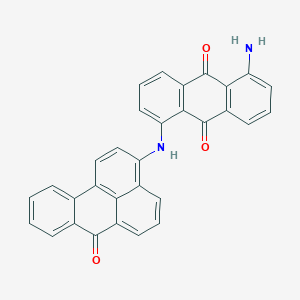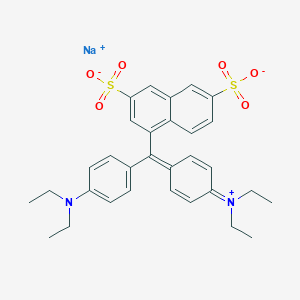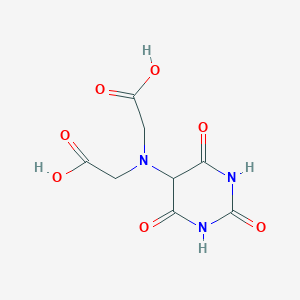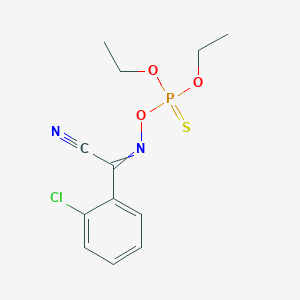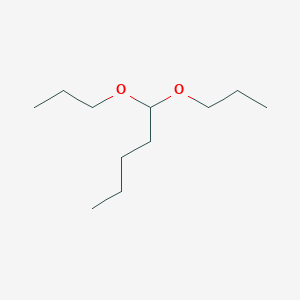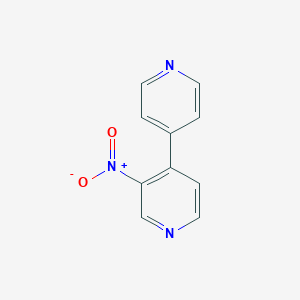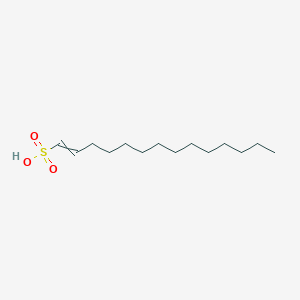
1-Tetradecene-1-sulfonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tetradecene-1-sulfonic acid, sodium salt (TDSS) is a synthetic anionic surfactant that is widely used in various industrial applications. TDSS is a long-chain alkyl sulfonic acid that is synthesized from tetradecene, a linear alpha-olefin, and sulfur trioxide. TDSS is a highly water-soluble compound that is used as a detergent, emulsifier, wetting agent, dispersant, and corrosion inhibitor.
Mechanism Of Action
1-Tetradecene-1-sulfonic acid, sodium salt acts as a surfactant by reducing the surface tension of liquids. It forms micelles in aqueous solutions, which can solubilize hydrophobic compounds. 1-Tetradecene-1-sulfonic acid, sodium salt can also form reverse micelles in nonpolar solvents, which can solubilize hydrophilic compounds. 1-Tetradecene-1-sulfonic acid, sodium salt can also act as an emulsifier by stabilizing the interface between immiscible liquids. 1-Tetradecene-1-sulfonic acid, sodium salt can also act as a dispersant by preventing the agglomeration of particles in suspensions.
Biochemical And Physiological Effects
1-Tetradecene-1-sulfonic acid, sodium salt is not known to have any significant biochemical or physiological effects in humans or animals. However, 1-Tetradecene-1-sulfonic acid, sodium salt can cause skin irritation and eye irritation in high concentrations. 1-Tetradecene-1-sulfonic acid, sodium salt is not considered to be carcinogenic or mutagenic.
Advantages And Limitations For Lab Experiments
1-Tetradecene-1-sulfonic acid, sodium salt has several advantages for lab experiments. It is a highly water-soluble compound that can be easily dissolved in aqueous solutions. It is also a stable compound that can be stored for long periods of time. 1-Tetradecene-1-sulfonic acid, sodium salt is also a relatively inexpensive compound that is readily available from chemical suppliers. However, 1-Tetradecene-1-sulfonic acid, sodium salt has some limitations for lab experiments. It can interfere with some analytical techniques, such as UV-Vis spectroscopy, due to its strong absorbance in the UV region. 1-Tetradecene-1-sulfonic acid, sodium salt can also form aggregates in some solutions, which can affect its surfactant properties.
Future Directions
There are several future directions for research on 1-Tetradecene-1-sulfonic acid, sodium salt. One direction is the synthesis of 1-Tetradecene-1-sulfonic acid, sodium salt analogs with different alkyl chain lengths and functional groups. These analogs could have different surfactant properties and could be used in different applications. Another direction is the use of 1-Tetradecene-1-sulfonic acid, sodium salt in the preparation of biomaterials, such as hydrogels and scaffolds. 1-Tetradecene-1-sulfonic acid, sodium salt could be used as a surfactant in the preparation of these materials, which could improve their properties and performance. Finally, the use of 1-Tetradecene-1-sulfonic acid, sodium salt in environmental applications, such as oil spill cleanup and wastewater treatment, could be explored. 1-Tetradecene-1-sulfonic acid, sodium salt could be used as a dispersant or emulsifier in these applications, which could improve their efficiency and effectiveness.
Synthesis Methods
1-Tetradecene-1-sulfonic acid, sodium salt is synthesized from tetradecene and sulfur trioxide. The reaction takes place in the presence of a catalyst such as oleum or chlorosulfonic acid. The reaction produces a mixture of sulfonic acids, which are then neutralized with sodium hydroxide to form 1-Tetradecene-1-sulfonic acid, sodium salt. The purity of 1-Tetradecene-1-sulfonic acid, sodium salt can be improved by recrystallization or column chromatography.
Scientific Research Applications
1-Tetradecene-1-sulfonic acid, sodium salt is widely used in scientific research as a surfactant and emulsifier. It is used in the synthesis of nanoparticles, such as gold nanoparticles, silver nanoparticles, and iron oxide nanoparticles. 1-Tetradecene-1-sulfonic acid, sodium salt is also used in the preparation of microemulsions and emulsions for drug delivery systems. 1-Tetradecene-1-sulfonic acid, sodium salt is used as a dispersant in the preparation of nanofluids, which are used in heat transfer applications. 1-Tetradecene-1-sulfonic acid, sodium salt is used as a wetting agent in the preparation of thin films and coatings.
properties
CAS RN |
13502-13-1 |
|---|---|
Product Name |
1-Tetradecene-1-sulfonic acid, sodium salt |
Molecular Formula |
C14H27NaO3S |
Molecular Weight |
276.44 g/mol |
IUPAC Name |
sodium;tetradec-1-ene-1-sulfonate |
InChI |
InChI=1S/C14H28O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17;/h13-14H,2-12H2,1H3,(H,15,16,17);/q;+1/p-1 |
InChI Key |
GHYAHFJIQRUUFA-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C\S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |
Other CAS RN |
13502-13-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



